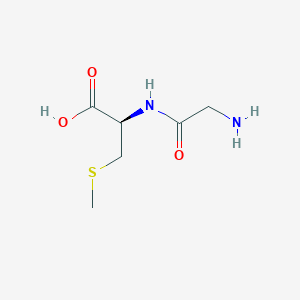
Glycyl-S-methyl-L-cysteine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycyl-S-methyl-L-cysteine is a dipeptide composed of glycine and S-methyl-L-cysteine. This compound is of interest due to its potential biological activities and its presence in various natural sources, such as garlic and other Allium species. It is known for its antioxidant properties and potential health benefits.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-S-methyl-L-cysteine typically involves the coupling of glycine with S-methyl-L-cysteine. This can be achieved through standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The reaction conditions often involve the use of coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis using automated peptide synthesizers. The process includes the sequential addition of protected amino acids, followed by deprotection and purification steps. High-performance liquid chromatography (HPLC) is commonly used for the purification of the final product.
化学反応の分析
Types of Reactions
Glycyl-S-methyl-L-cysteine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in S-methyl-L-cysteine can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to yield the corresponding thiol.
Substitution: The methyl group on the sulfur atom can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: S-methyl-L-cysteine sulfoxide or S-methyl-L-cysteine sulfone.
Reduction: S-methyl-L-cysteine thiol.
Substitution: Various alkyl or aryl derivatives of this compound.
科学的研究の応用
Glycyl-S-methyl-L-cysteine has several scientific research applications:
Chemistry: Used as a model compound in peptide synthesis and studies on sulfur-containing amino acids.
Biology: Investigated for its role in cellular antioxidant defense mechanisms.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of functional foods and dietary supplements due to its health benefits.
作用機序
The mechanism of action of Glycyl-S-methyl-L-cysteine involves its antioxidant properties. It can scavenge free radicals and reactive oxygen species (ROS), thereby protecting cells from oxidative damage. The compound may also modulate various signaling pathways involved in inflammation and apoptosis.
類似化合物との比較
Similar Compounds
Glycyl-L-cysteine: A dipeptide composed of glycine and L-cysteine, known for its role in glutathione synthesis.
S-methyl-L-cysteine: A sulfur-containing amino acid found in garlic and other Allium species, with antioxidant and health-promoting properties.
S-methyl-L-cysteine sulfoxide: An oxidized form of S-methyl-L-cysteine, also found in garlic and known for its biological activities.
Uniqueness
Glycyl-S-methyl-L-cysteine is unique due to the presence of both glycine and S-methyl-L-cysteine in its structure, which may confer distinct biological activities compared to its individual components. Its potential health benefits and applications in various fields make it a compound of interest for further research and development.
特性
CAS番号 |
61587-01-7 |
|---|---|
分子式 |
C6H12N2O3S |
分子量 |
192.24 g/mol |
IUPAC名 |
(2R)-2-[(2-aminoacetyl)amino]-3-methylsulfanylpropanoic acid |
InChI |
InChI=1S/C6H12N2O3S/c1-12-3-4(6(10)11)8-5(9)2-7/h4H,2-3,7H2,1H3,(H,8,9)(H,10,11)/t4-/m0/s1 |
InChIキー |
QGOGLXKKLRWXQS-BYPYZUCNSA-N |
異性体SMILES |
CSC[C@@H](C(=O)O)NC(=O)CN |
正規SMILES |
CSCC(C(=O)O)NC(=O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3,3-Trimethyl-2-[2-(methylsulfanyl)ethenyl]-3H-indol-1-ium iodide](/img/structure/B14592906.png)
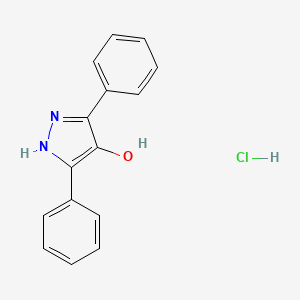
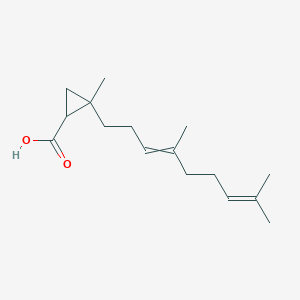
![Methyl 3-[(2-methoxy-2-oxoethyl)amino]butanoate](/img/structure/B14592927.png)
![Butanoic acid, 4-[2-(1,1-dimethylethyl)phenoxy]-3-oxo-, ethyl ester](/img/structure/B14592928.png)
![2,2'-Disulfanediylbis[3-(2-aminoethyl)-1H-indol-5-ol]](/img/structure/B14592935.png)

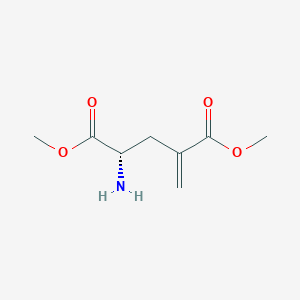
![Glycyl-N-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}glycinamide](/img/structure/B14592972.png)
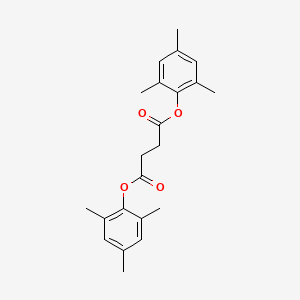
![2,5,8-Trioxabicyclo[7.1.0]deca-3,6-diene](/img/structure/B14592985.png)

![Dichloro{2-phenyl-2-[(propan-2-yl)oxy]ethyl}thallane](/img/structure/B14593004.png)

